Hydroxy(prop-2-enoato-O)zinc
Description
Significance of Zinc Coordination Compounds in Contemporary Research
Zinc coordination compounds are a pivotal area of study in modern inorganic chemistry due to their diverse applications and unique chemical properties. researchopenworld.comorientjchem.org Zinc, as a d-block element, readily forms stable complexes with a variety of organic and inorganic ligands. researchopenworld.com These compounds are integral to numerous fields, including catalysis, materials science, and biological chemistry. fiveable.menih.gov
The versatility of zinc's coordination chemistry allows for the synthesis of complexes with specific geometries and electronic properties, making them highly tunable for various applications. orientjchem.org For instance, the choice of ligands can influence the complex's solubility, stability, and reactivity. fiveable.me In biological systems, zinc ions play crucial roles in enzyme function and protein structure, often coordinated to amino acid residues. nih.govacs.org The study of synthetic zinc complexes provides valuable models for understanding these biological processes. nih.gov
The Role of Acrylate (B77674) (Prop-2-enoate) and Hydroxyl Ligands in Metal Coordination Chemistry
The properties of Hydroxy(prop-2-enoato-O)zinc are significantly influenced by its constituent ligands: acrylate and hydroxyl.
The acrylate (prop-2-enoate) ion, derived from acrylic acid, can act as a ligand in several ways. researchgate.net It can coordinate to a metal center as a monodentate ligand, using one of the oxygen atoms of the carboxylate group, or as a bidentate ligand, where both oxygen atoms bind to the metal. researchgate.net The presence of the carbon-carbon double bond in the acrylate ligand also introduces the potential for polymerization, making these complexes precursors for metal-containing polymers. researchgate.net
The hydroxyl (-OH) group is a common ligand in coordination chemistry, referred to as a "hydroxo" ligand. fiveable.melibretexts.org It is a monodentate ligand that binds to the metal center through the oxygen atom. libretexts.org The hydroxo ligand can significantly impact the properties of a coordination compound by affecting its solubility, stability, and reactivity. fiveable.me The presence of the hydroxyl group can also lead to the formation of polynuclear complexes where the hydroxyl group bridges two or more metal centers.
Scope and Objectives of the Academic Review
This academic review aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to:
Detail the synthesis and structural characterization of the compound.
Explore its chemical reactivity and potential applications based on its unique ligand combination.
Situate the study of this specific compound within the broader landscape of zinc coordination chemistry and its advancing frontiers.
By focusing on this specific molecule, this review will highlight the intricate interplay between the central metal ion and its coordinating ligands, a fundamental concept in inorganic chemistry.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
94275-92-0 |
|---|---|
Molecular Formula |
C3H6O3Zn |
Molecular Weight |
155.5 g/mol |
IUPAC Name |
prop-2-enoic acid;zinc;hydrate |
InChI |
InChI=1S/C3H4O2.H2O.Zn/c1-2-3(4)5;;/h2H,1H2,(H,4,5);1H2; |
InChI Key |
QEOUDKDGQSEPRN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.O.[Zn] |
Origin of Product |
United States |
Structural Elucidation and Coordination Environment of Hydroxy Prop 2 Enoato O Zinc Analogues
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the characterization of coordination compounds, offering non-destructive analysis of their electronic and molecular structures.
Infrared (FT-IR) and Raman Spectroscopy for Ligand Coordination Modes
Vibrational spectroscopy, encompassing both Infrared (FT-IR) and Raman techniques, is a powerful tool for probing the coordination of the prop-2-enoate (acrylate) ligand to the zinc center. ksu.edu.sa The binding of the carboxylate group to the metal ion induces significant changes in its vibrational frequencies, particularly the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes. The magnitude of the separation between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode. ijcce.ac.ir
The coordination of a ligand to a metal alters the electronic structure, which in turn affects the vibrational frequencies of the ligand's functional groups. ksu.edu.sa For zinc acrylate (B77674) complexes, the key spectral regions of interest are those corresponding to the carboxylate (COO⁻) and vinyl (C=C) groups.
Carboxylate Stretching Frequencies: In the free acrylate ion, the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations are typically observed around 1560 cm⁻¹ and 1440 cm⁻¹, respectively. Upon coordination to zinc, the positions of these bands shift. The nature of this shift provides clues about the coordination mode:
Unidentate: The νₐₛ(COO⁻) shifts to a higher frequency and the νₛ(COO⁻) shifts to a lower frequency compared to the free ion, leading to a large Δν value.
Bidentate Chelating: Both νₐₛ(COO⁻) and νₛ(COO⁻) shift to lower frequencies, resulting in a smaller Δν value.
Bidentate Bridging: The shifts are similar to the bidentate chelating mode but with a slightly larger Δν value. ijcce.ac.ir
C=C Stretching Frequency: The stretching vibration of the vinyl group (ν(C=C)), typically found around 1635 cm⁻¹, may also experience a slight shift upon coordination, indicating changes in the electronic distribution within the acrylate ligand.
FT-IR and Raman spectroscopy are considered complementary techniques. ksu.edu.sa Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. For instance, in complexes with a center of symmetry, certain vibrational modes may be mutually exclusive (active in either IR or Raman, but not both). ksu.edu.sa Analysis of both spectra provides a more complete picture of the vibrational landscape of the molecule. nih.govnih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in Zinc Acrylate Complexes |
|---|---|---|
| νₐₛ(COO⁻) | 1550-1650 | Shifts upon coordination; used to calculate Δν. |
| νₛ(COO⁻) | 1400-1450 | Shifts upon coordination; used to calculate Δν. |
| Δν = νₐₛ - νₛ | 100-250 | Diagnostic of the carboxylate coordination mode (unidentate, bidentate chelating, bidentate bridging). |
| ν(C=C) | 1630-1650 | Indicates the integrity of the vinyl group; slight shifts can suggest electronic effects of coordination. |
| ν(Zn-O) | 300-500 | Direct evidence of the metal-ligand bond; often weak and requires analysis in the far-IR region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of diamagnetic compounds like zinc(II) complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the acrylate ligand. iupac.org
In ¹H NMR spectra of zinc acrylate analogues, the signals for the vinyl protons (typically found between 5.5 and 6.5 ppm) are of particular interest. tue.nl Their chemical shifts and coupling constants can reveal information about the electronic environment and conformation of the acrylate moiety. The absence of significant changes in these signals upon complexation generally confirms that the vinyl group is not directly involved in coordination. researchgate.net For Hydroxy(prop-2-enoato-O)zinc, the presence of a hydroxyl group would be expected to produce a distinct signal, although its position can be highly variable and dependent on the solvent and concentration.
¹³C NMR spectroscopy provides complementary information. tue.nl The chemical shift of the carboxylate carbon (COO⁻) is particularly sensitive to the coordination mode. Upon binding to zinc, this signal typically experiences a downfield shift. The shifts of the vinyl carbons (Cα and Cβ) can also provide insight into the electronic effects of coordination on the ligand backbone. iupac.org Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to unambiguously assign proton and carbon signals, especially in more complex multinuclear structures. iupac.org
| Nucleus | Typical Chemical Shift Range (ppm) | Structural Information Obtained |
|---|---|---|
| ¹H (Vinyl, -CH=CH₂) | 5.5 - 6.5 | Confirms the presence and electronic environment of the double bond. |
| ¹H (Hydroxyl, -OH) | Variable | Indicates the presence of hydroxyl groups; position is solvent and concentration dependent. |
| ¹³C (Carbonyl, C=O) | 170 - 185 | Sensitive to coordination; shifts can provide insight into the metal-carboxylate interaction. |
| ¹³C (Vinyl, -CH=CH₂) | 125 - 135 | Reflects the electronic structure of the vinyl group. |
UV-Visible (UV-Vis) and Mass Spectrometry (MS) in Coordination Analysis
UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. ethz.ch Since Zn(II) has a d¹⁰ electronic configuration, d-d transitions are not possible. researchgate.netbath.ac.uk Therefore, the UV-Vis spectra of zinc acrylate complexes are typically dominated by ligand-centered transitions (e.g., π → π* transitions of the C=C and C=O groups) or ligand-to-metal charge transfer (LMCT) bands. researchgate.netnih.gov These absorptions usually occur in the ultraviolet region. The coordination of the acrylate ligand to the zinc ion can cause shifts in the position and intensity of these absorption bands, providing indirect evidence of complex formation. researchgate.net
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the composition of coordination complexes. chemrxiv.org Techniques like Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) are often used. researchgate.net The mass spectrum of a zinc acrylate complex will show a molecular ion peak (or a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺) corresponding to its formula weight. The isotopic pattern of the peak is also a key indicator, as zinc has several naturally occurring isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn), which gives a characteristic cluster of peaks. researchgate.net The fragmentation pattern observed in the spectrum can also provide valuable structural information, showing how the complex breaks apart and revealing details about the strength of the coordination bonds. researchgate.net For instance, the loss of an acrylate ligand or a water molecule can often be observed.
Other Advanced Spectroscopic Methods (e.g., EPR, XPS)
While Electron Paramagnetic Resonance (EPR) spectroscopy is not applicable to the diamagnetic Zn(II) ion (d¹⁰), it can be a crucial tool for detecting and characterizing any paramagnetic impurities or radical species that might be present. mdpi.comasianpubs.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of elements within the top few nanometers of a solid sample. acs.orgacs.org For zinc acrylate analogues, XPS can be used to:
Confirm the presence of zinc, oxygen, and carbon.
Determine the oxidation state of zinc, which is expected to be +2. mdpi.com
Analyze the chemical environment of the oxygen and carbon atoms. The O 1s and C 1s spectra can be deconvoluted into different peaks corresponding to the different chemical environments (e.g., C=C, C-O, C=O, Zn-O), providing further insight into the coordination.
Diffraction and Microscopic Analysis for Solid-State Structures
While spectroscopic methods provide invaluable data, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of crystalline compounds. nih.gov It provides precise information on bond lengths, bond angles, coordination numbers, coordination geometries, and intermolecular interactions. researchgate.net
Studies on analogues of this compound have revealed a rich structural chemistry. For example, the crystallization of zinc acrylate under different conditions has yielded various multinuclear complexes. researchgate.net One such study reported the formation of a pentanuclear complex, [Zn₅(μ₃-OH)₂(OOCR)₈], which forms an infinite sheet-like structure. researchgate.net In this structure, the zinc ions exhibit different coordination geometries, and the acrylate ligands adopt bridging coordination modes. The presence of μ₃-hydroxido ligands highlights the role of water in the hydrolysis and assembly of these structures. researchgate.net
SCXRD analysis allows for the precise measurement of key structural parameters. The Zn-O bond lengths can vary depending on the coordination environment (e.g., terminal vs. bridging carboxylate, or coordination to a hydroxide (B78521) vs. a carboxylate oxygen). The coordination geometry around each zinc center can be definitively assigned, with tetrahedral, trigonal bipyramidal, and octahedral geometries being common for zinc(II). researchgate.netnih.gov
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Dependent on specific analogue. |
| Space Group | The symmetry group of the crystal. | Dependent on specific analogue. |
| Coordination Geometry | The arrangement of ligands around the Zn(II) centers. | Mixture of tetrahedral, trigonal bipyramidal, and octahedral. researchgate.net |
| Zn-O (carboxylate) Bond Length | Distance between zinc and coordinated carboxylate oxygen. | ~1.9 - 2.2 Å |
| Zn-O (hydroxide) Bond Length | Distance between zinc and bridging hydroxide oxygen. | ~2.0 Å researchgate.net |
| Acrylate Coordination Mode | How the acrylate ligand binds to the zinc centers. | Typically bidentate bridging. researchgate.net |
| Intermolecular Interactions | Non-covalent forces like hydrogen bonding. | Hydrogen bonding involving hydroxide ligands can link structural units. |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for analyzing the crystalline structure of layered zinc hydroxide salts. The resulting diffraction patterns provide critical information about the phase purity, crystallinity, and, most importantly, the layered nature of these materials.
The PXRD patterns of LZHS are characterized by a series of sharp, intense diffraction peaks at low 2θ angles, which correspond to the (00l) basal reflections. researchgate.net These peaks are indicative of a well-ordered, lamellar structure. The position of the first and most intense basal peak (001) is used to calculate the basal spacing or interlayer distance (d-spacing) of the material. This spacing is directly influenced by the size and orientation of the intercalated anion, in this case, the prop-2-enoate group. For instance, layered zinc hydroxides intercalated with larger carboxylate ligands exhibit systematically larger interlayer spacing. rsc.org
In addition to the basal reflections, weaker and often broader peaks appear at higher 2θ values. These peaks are associated with the non-basal (hk0) and (hkl) planes and relate to the in-plane structure of the zinc hydroxide layers themselves. rsc.orgresearchgate.net Asymmetry in these peaks can indicate a turbostratic layered material, where successive layers are stacked with rotational disorder. rsc.org Furthermore, atomic pair distribution function (PDF) analysis of PXRD data can reveal more detailed structural information, such as the selective removal of zinc ion tetrahedra from the hydroxide layers under certain treatments. acs.orgresearchgate.net
Table 1: Representative PXRD Data for Layered Zinc Hydroxide Salt Analogues
| Compound Family | Characteristic Peaks | Inferred Structural Information |
| Layered Zinc Hydroxide Salts (general) | Intense, symmetric peaks at low 2θ values. researchgate.net | Indicates a well-ordered lamellar structure. researchgate.net |
| Carboxylate-intercalated LZH | Peaks below 2θ = 10° corresponding to interlayer distances. rsc.org | Basal spacing varies with the chain length of the carboxylate ligand. rsc.org |
| LZH-Dodecyl Sulfate (B86663) | Basal spacing of 31.5 Å, shrinking to 26.4 Å and 24.7 Å after methanol (B129727) treatment. acs.orgresearchgate.net | Changes in anion alignment and charge density of the zinc hydroxide layers. acs.orgresearchgate.net |
| Zn₅(OH)₁₀·2H₂O | Monoclinic crystal structure with d(200) interlayer distance of 7.53 Å. acs.org | Features neutral zinc hydroxide layers with intercalated water. acs.org |
Electron Microscopy (e.g., SEM, HRTEM, FE-SEM, STEM) for Morphology and Microstructure
Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of this compound analogues, providing direct insight into the size, shape, and assembly of the crystalline particles.
High-Resolution Transmission Electron Microscopy (HRTEM) provides further detail at the nanoscale, allowing for the visualization of crystal lattices and the layered structure. In studies of layered zinc hydroxides coordinated by oleate (B1233923) ligands, TEM and Atomic Force Microscopy (AFM) confirmed the formation of isolated monolayers approximately 3 nm thick with lateral dimensions of about 26 nm. rsc.org This demonstrates that under specific synthesis routes, the bulk layered material can be exfoliated into individual 2D nanoplatelets. rsc.org
Table 2: Morphological and Microstructural Observations from Electron Microscopy
| Technique | Observation | Compound/Analogue |
| SEM | Agglomerates of laminar crystals. acs.org | Zn₅(OH)₁₀·2H₂O acs.org |
| SEM | Nanocones, transformable into square-like nanoplates. researchgate.net | Layered zinc hydroxide with dodecyl sulfate researchgate.net |
| TEM / AFM | Isolated monolayers (3 nm thick x ~26 nm). rsc.org | Layered zinc hydroxide with oleate rsc.org |
| In-situ TEM | Formation of 5-15 nm hexagonal crystals upon thermal decomposition. acs.org | Zn₅(OH)₁₀·2H₂O acs.org |
Analysis of Coordination Geometries and Bonding Interactions
The chemical behavior and structural integrity of this compound are dictated by the coordination environment of the zinc ions and the nature of the bonding interactions within the supramolecular assembly.
Examination of Coordination Numbers and Polyhedra (e.g., pseudo-tetrahedral, octahedral, trigonal-planar)
The Zn(II) ion, with its filled d¹⁰ electron configuration, does not have a ligand-field stabilization preference and can thus adopt flexible coordination geometries, most commonly tetrahedral (4-coordinate), trigonal-bipyramidal (5-coordinate), and octahedral (6-coordinate). nih.govnih.gov
In layered zinc hydroxide salt structures, a characteristic feature is the presence of multiple coordination environments for zinc within the same layer. acs.org The structure is related to that of brucite (Mg(OH)₂), which consists of edge-sharing octahedra. In LZHS, some of the octahedrally coordinated zinc sites are vacant. researchgate.netacs.org To maintain charge balance and structural stability, two tetrahedrally coordinated zinc ions are situated above and below these vacant octahedral sites. researchgate.netacs.org This results in a mixed coordination environment within the hydroxide sheets. For several analogues, such as Zn₅(OH)₁₀·2H₂O and hydrozincite (Zn₅(CO₃)₂(OH)₆), the ratio of octahedral to tetrahedral zinc-centered polyhedra is 3:2. acs.orgresearchgate.net This dual coordination scheme is a defining structural feature of this class of materials.
Table 3: Coordination Environments of Zinc in Analogous Structures
| Coordination Number | Polyhedron | Prevalence in Layered Zinc Hydroxides |
| 6 | Octahedral | Forms the primary edge-sharing sheets of the brucite-like layers. acs.orgacs.org |
| 4 | Tetrahedral | Located above and below vacant octahedral sites within the layers. researchgate.netacs.orgacs.org |
| 5 | Trigonal Bipyramidal / Square Pyramidal | Less common in the main hydroxide sheets but can occur, particularly in catalytic sites or with specific chelating ligands. nih.govnih.gov |
Ligand Binding Modes of Prop-2-enoate and Hydroxyl Groups (e.g., monodentate, bidentate, bridging)
The prop-2-enoate (acrylate) and hydroxyl ligands exhibit versatile binding modes that are crucial for the formation of the extended layered structure.
The prop-2-enoate anion, as a carboxylate, can coordinate to metal ions in several ways. researchgate.net These include:
Monodentate: One oxygen atom of the carboxylate group binds to a single zinc ion.
Bidentate (Chelating): Both oxygen atoms of the carboxylate group bind to the same zinc ion, forming a chelate ring.
Bidentate (Bridging): The two oxygen atoms of the carboxylate group bind to two different zinc ions, acting as a bridge between them. This bridging can occur in syn-syn, syn-anti, or anti-anti conformations. researchgate.net
In the context of layered zinc hydroxides, the prop-2-enoate anions are typically located in the interlayer space, where they balance the positive charge of the main zinc hydroxide layers. Their carboxylate groups can interact with the zinc centers at the layer surface.
The hydroxyl groups are fundamental to the structure of the main layers. They primarily function as bridging ligands , linking adjacent zinc ions. A single hydroxyl group can bridge two (μ₂-OH) or even three (μ₃-OH) zinc centers, forming the stable, extended network of the hydroxide sheets. researchgate.net
Non-Covalent Interactions and Supramolecular Assembly (e.g., hydrogen bonding, π-π stacking)
Hydrogen bonds form extensively between several components of the structure:
Intra-layer: Between adjacent hydroxyl groups within the main zinc hydroxide sheets.
Inter-layer: Between the hydroxyl groups on the surface of the layers and the intercalated species.
Intercalated Species: Between the oxygen atoms of the prop-2-enoate's carboxylate group, intercalated water molecules, and the layer's hydroxyl groups. acs.orgrsc.org
The presence of intercalated water molecules often facilitates a robust hydrogen-bonding network that connects the organic anions to the inorganic hydroxide layers, adding significant stability to the entire structure. acs.orgkoreascience.kr Spectroscopic analyses, such as IR and Raman, show broad signals in the 3100–3600 cm⁻¹ region, which are characteristic of hydroxyl groups and water molecules involved in hydrogen bonding. rsc.org This network of non-covalent interactions governs the stacking of the layers and the orientation of the guest anions in the interlayer space.
Computational and Theoretical Investigations of Zinc Acrylate Hydroxide Systems
Density Functional Theory (DFT) Studies for Electronic and Molecular Structures
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by solving the quantum mechanical equations that govern electron behavior. For systems like Hydroxy(prop-2-enoato-O)zinc, DFT calculations are instrumental in understanding its fundamental chemical nature. These calculations are typically performed using a functional, such as B3LYP, which approximates the exchange-correlation energy, paired with a basis set like LANL2DZ that describes the atomic orbitals. nih.gov
A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometric optimization calculations systematically adjust the atomic coordinates of a proposed molecular structure to find the lowest energy conformation, often referred to as the global minimum. For this compound, this process would reveal the precise bond lengths, bond angles, and dihedral angles that define its architecture.
Conformational analysis, an extension of geometric optimization, explores the potential energy surface of the molecule to identify various stable conformers and the energy barriers that separate them. This is particularly relevant for the prop-2-enoato ligand, which possesses rotational freedom. Understanding the relative energies of different conformations is key to predicting the molecule's behavior in different environments. Advanced DFT protocols have been shown to accurately calculate the interatomic distances in zinc-containing complexes, with functionals like M06 and M06-L providing high accuracy when compared to experimental data. nih.gov
Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization.)
| Parameter | Value |
| Zn-O (prop-2-enoato) Bond Length | 1.95 Å |
| Zn-O (hydroxy) Bond Length | 1.90 Å |
| C=O Bond Length | 1.25 Å |
| C=C Bond Length | 1.34 Å |
| O-Zn-O Bond Angle | 95° |
| Zn-O-C Bond Angle | 120° |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or basic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. davidpublisher.com For this compound, the distribution of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate excitation energies, which correspond to the energy required to promote an electron from an occupied to an unoccupied orbital, providing insights into the molecule's electronic absorption spectrum. mdpi.com
Table 2: Representative FMO Properties for this compound (Note: This data is illustrative and represents typical values obtained from DFT calculations for similar zinc complexes.)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| First Excitation Energy (TD-DFT) | 4.8 |
To gain a deeper understanding of the bonding within this compound, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed. NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This method allows for the quantification of donor-acceptor interactions, revealing the extent of electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions provides a measure of their strength. For the zinc complex, NBO analysis would elucidate the nature of the coordination bonds between the zinc ion and the oxygen atoms of the ligands, highlighting charge transfer from the ligand lone pairs to the vacant orbitals of the zinc center. mdpi.comrsc.org
QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. nih.govresearchgate.net This approach identifies bond critical points (BCPs) in the electron density, and the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature of the chemical bond (e.g., covalent, ionic, or metallic). researchgate.net For this compound, AIM analysis would provide a rigorous description of the Zn-O bonds, distinguishing between shared-shell (covalent) and closed-shell (ionic) interactions. nih.govresearchgate.net
Table 3: Illustrative NBO and AIM Parameters for the Zn-O Bonds in this compound (Note: The following data is hypothetical, intended to exemplify the outputs of NBO and AIM analyses.)
| Bond | NBO E(2) (kcal/mol) | AIM Electron Density (ρ) at BCP (a.u.) | AIM Laplacian (∇²ρ) at BCP (a.u.) |
| Zn-O (prop-2-enoato) | 35.5 | 0.075 | +0.25 |
| Zn-O (hydroxy) | 40.2 | 0.082 | +0.28 |
Topological analysis of the electron density, as performed in AIM, also provides descriptors that correlate with reactivity. researchgate.netsemanticscholar.org The characteristics of the bond critical points can indicate the lability of certain bonds and the potential for chemical transformation. researchgate.net These computational tools, when applied to this compound, would offer a comprehensive map of its chemical reactivity, guiding the design of new synthetic routes and the prediction of its behavior in various chemical environments.
Mechanistic Insights from Computational Chemistry
Computational chemistry is an invaluable tool for exploring the intricate details of reaction mechanisms, providing a level of temporal and spatial resolution that is often inaccessible through experimental means alone.
For reactions involving this compound, such as its formation or its participation in polymerization processes, computational methods can be used to map out the entire reaction pathway. mdpi.com This involves identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed.
Regio- and Stereoselectivity Prediction and Rationalization
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the regio- and stereoselectivity of reactions involving zinc acrylate (B77674) complexes. While specific computational studies on this compound are not extensively documented in the literature, the principles and methodologies can be inferred from theoretical investigations of similar zinc-containing compounds and acrylate polymerization reactions.
The prediction of regioselectivity in reactions such as additions to the acrylate double bond can be rationalized by analyzing the charge distribution and frontier molecular orbitals (HOMO and LUMO) of the zinc acrylate complex. Computational models can map the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack. For instance, in the context of polymerization, DFT calculations can elucidate the preferred orientation of monomer addition to a growing polymer chain, thereby predicting the regiochemistry of the resulting polymer.
Stereoselectivity, on the other hand, is often rationalized by comparing the activation energies of different reaction pathways leading to various stereoisomers. By calculating the transition state energies for the formation of syn versus anti products, or for meso versus racemic dyads in polymerization, researchers can predict the dominant stereochemical outcome. These calculations can account for subtle steric and electronic effects imparted by the ligands around the zinc center, including the hydroxide (B78521) and acrylate groups. For example, in free-radical polymerization of acrylates, computational models have been used to investigate the stereochemistry of propagation steps, which can be influenced by the nature of the metal counter-ion.
The table below illustrates a hypothetical comparison of calculated activation energies for different stereochemical pathways in a reaction involving a generic zinc acrylate, showcasing how computational data can be used to predict stereoselectivity.
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |
| Formation of R,R-product | 15.2 | Minor |
| Formation of S,S-product | 15.1 | Minor |
| Formation of R,S-product (meso) | 12.5 | Major |
| This table is illustrative and based on general principles of computational chemistry applied to stereoselectivity prediction. |
By providing a quantitative basis for these selective processes, computational investigations offer deep insights that can guide the rational design of catalysts and reaction conditions to achieve desired regio- and stereochemical control in reactions involving zinc acrylate hydroxide systems.
Simulation of Spectroscopic Properties
Computational methods are invaluable for simulating the spectroscopic properties of molecules, providing a means to interpret experimental spectra and to characterize transient or difficult-to-isolate species. For this compound, while dedicated computational spectroscopic studies are sparse, the application of established theoretical methods can provide significant insights into its vibrational and electronic properties.
Computational IR, Raman, UV-Vis, and NMR Spectra
Infrared (IR) and Raman Spectroscopy: The vibrational spectra of zinc carboxylate complexes can be simulated using DFT calculations. By computing the harmonic frequencies, the positions of IR and Raman bands can be predicted. These calculations also provide information on the intensity of the absorption (for IR) or scattering (for Raman), which aids in the assignment of experimental spectra. For instance, the characteristic symmetric and asymmetric stretching frequencies of the carboxylate group coordinated to the zinc ion are readily identifiable in simulated spectra. Anharmonic corrections can be applied to improve the accuracy of the predicted frequencies.
The following table presents a hypothetical comparison of experimental and DFT-calculated vibrational frequencies for a generic zinc carboxylate, illustrating the typical accuracy of such predictions.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| ν_as(COO) | 1560 | 1555 | Asymmetric COO stretch |
| ν_s(COO) | 1445 | 1440 | Symmetric COO stretch |
| ν(C=C) | 1635 | 1630 | C=C stretch |
| ν(Zn-O) | 480 | 475 | Zinc-Oxygen stretch |
| This table is a representative example based on computational studies of zinc carboxylates. |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. These calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. For a complex like this compound, TD-DFT can help identify the nature of the electronic transitions, such as π→π* transitions within the acrylate ligand or ligand-to-metal charge transfer (LMCT) bands.
A sample of simulated UV-Vis data for a model zinc complex is provided in the table below.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Assignment |
| S₀ → S₁ | 285 | 0.05 | n→π |
| S₀ → S₂ | 240 | 0.85 | π→π |
| S₀ → S₃ | 210 | 0.12 | LMCT |
| This table is illustrative and demonstrates the type of data obtained from TD-DFT calculations. |
NMR Spectroscopy: The prediction of NMR chemical shifts is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are employed to calculate the isotropic shielding constants of nuclei like ¹H and ¹³C. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations can help in assigning the signals in the experimental NMR spectrum of this compound and can be particularly useful for distinguishing between different possible coordination modes or isomeric structures.
The following interactive table shows a hypothetical comparison of experimental and computationally predicted ¹³C NMR chemical shifts for a zinc acrylate species.
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C=O | 175.2 | 174.8 |
| CH₂= | 130.5 | 130.1 |
| =CH | 128.9 | 128.5 |
| This table is a representative example to illustrate the application of computational NMR prediction. |
Through the synergy of these computational techniques, a comprehensive spectroscopic profile of this compound can be generated, providing a deeper understanding of its electronic and molecular structure.
Advanced Applications of Hydroxy Prop 2 Enoato O Zinc in Catalysis and Materials Science
Catalytic Roles in Organic Transformations
Zinc-Catalyzed C-C Bond Formation Reactions
Zinc catalysts are well-known for their utility in promoting carbon-carbon (C-C) bond formation, a fundamental process in organic chemistry. Generally, zinc-based catalysts, often in the form of organozinc reagents or zinc salts, participate in a variety of reactions, including conjugate additions and allylation reactions. For instance, a stereoselective hydroxyallylation of cyclopropenes with cyclopropanols can be achieved under zinc-mediated conditions, leading to the formation of densely functionalized cyclopropanes. nih.govchemrxiv.org While these reactions highlight the capability of zinc to facilitate C-C bond formation, there is no specific research available that demonstrates the use of Hydroxy(prop-2-enoato-O)zinc as a catalyst in this context.
Catalytic Activity in Olefin Metathesis and Related Reactions
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes. wikipedia.org The primary catalysts for this transformation are based on metals like ruthenium, molybdenum, and tungsten. wikipedia.orglibretexts.org While early catalytic systems for olefin metathesis sometimes employed alkyl zinc or alkyl aluminum as co-catalysts, the direct catalytic role of zinc compounds in the primary metathesis cycle is not a prominent feature of modern olefin metathesis. libretexts.org There are no available scientific reports on the application of this compound as a catalyst in olefin metathesis or related reactions.
Enantioselective Catalysis and Kinetic Resolution Applications
Zinc compounds, often in combination with chiral ligands, are widely used in enantioselective catalysis to produce chiral molecules with high optical purity. A notable example is the enantioselective conjugate addition of a catalytically generated zinc homoenolate to α,β-unsaturated ketones, which is promoted by a zinc aminoalkoxide catalyst. chemrxiv.org This reaction produces 1,6-diketones that can be further transformed into highly substituted cyclopentene (B43876) derivatives with good to high enantioselectivities. chemrxiv.org Despite the broad utility of zinc in asymmetric synthesis, there is a lack of specific studies on the use of this compound for enantioselective catalysis or kinetic resolution applications.
Role in Oxidation and Decomposition Processes
Zinc-containing materials have demonstrated catalytic activity in oxidation and decomposition reactions. For example, zinc-iron silicate (B1173343) has been shown to be an effective heterogeneous catalyst for the ozonation of acrylic acid in aqueous solutions. rsc.org In this process, the zinc-iron silicate accelerates the decomposition of ozone to generate highly reactive hydroxyl radicals, which then lead to the degradation of acrylic acid through both direct oxidation by ozone and indirect oxidation by these radicals. rsc.org The catalytic activity is influenced by the surface characteristics and chemical composition of the zinc-iron silicate. rsc.org While this demonstrates the potential of zinc-based materials in such processes, specific research on the role of this compound in oxidation and decomposition, including alcohol decomposition with zinc hydroxyapatite (B223615) systems, is not currently available.
Integration in Advanced Materials and Polymer Science
Metal-Coordination Polymers and Frameworks for Specialized Functions
Zinc(II) ions are frequently used as nodes in the construction of metal-coordination polymers and metal-organic frameworks (MOFs) due to their versatile coordination geometries. These materials are built from metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional structures. The synthesis of zinc coordination polymers can be influenced by factors such as the nature of the ligand, the solvent, the metal-to-ligand ratio, and pH. nih.govrsc.org These materials can exhibit a range of specialized functions, including luminescence, which makes them suitable for applications in chemical sensing. nih.gov While the principles of constructing coordination polymers with zinc are well-established, there is no specific information in the scientific literature detailing the use of this compound as a building block for the synthesis of metal-coordination polymers or frameworks with specialized functions.
Design of Functionalized Polymeric Materials (e.g., self-healing copolymers, marine coatings precursor)
The unique chemical structure of this compound, often referred to as zinc acrylate (B77674), makes it a valuable component in the synthesis of functional polymers. The presence of the acrylate group allows for its integration into polymer chains through conventional polymerization techniques, while the zinc component introduces the potential for ionic crosslinking and other coordination-based interactions.
Self-Healing Copolymers:
The concept of self-healing polymers is inspired by biological systems' ability to repair damage. In synthetic polymers, self-healing can be achieved through various mechanisms, including the incorporation of reversible bonds. Ionic interactions, such as those provided by the zinc carboxylate groups in polymers containing this compound, can act as reversible crosslinks. nih.gov When a crack propagates through the material, these ionic bonds can break and subsequently reform upon the application of a stimulus like heat or pressure, effectively "healing" the damage.
The self-healing mechanism in such systems is driven by the dynamic nature of the ionic clusters formed by the zinc acrylate moieties within the polymer matrix. These clusters can dissipate energy and reorganize in response to stress, contributing to the material's toughness and ability to recover from damage. While direct studies on self-healing polymers based solely on this compound are not extensively detailed in the provided search results, the principle of using metal-ligand coordination for self-healing is well-established. nih.gov The zinc-carboxylate bond is a prime candidate for creating these dynamic networks that can lead to self-repair capabilities.
Marine Coatings Precursor:
A significant application of zinc-based acrylate copolymers is in the formulation of self-polishing antifouling marine coatings. researchgate.netrsc.orgrsc.org Marine biofouling, the accumulation of marine organisms on submerged surfaces, is a major issue for the shipping industry, leading to increased fuel consumption and maintenance costs. Self-polishing coatings are designed to combat this by gradually eroding in seawater, constantly exposing a fresh, biocide-releasing surface.
Copolymers containing zinc acrylate serve as the binder in these coatings. The zinc acrylate units within the polymer backbone can undergo hydrolysis in the alkaline environment of seawater. This process leads to the cleavage of the zinc-carboxylate bonds, making the polymer more hydrophilic and eventually soluble in water. This controlled dissolution of the coating surface prevents the firm attachment of marine organisms.
| Monomer Composition of Zinc-Acrylate Copolymers for Marine Coatings | Function | Reference |
| Zinc Acrylate (ZnA) | Provides self-polishing properties through hydrolysis in seawater. | researchgate.netrsc.org |
| Methyl Methacrylate (B99206) (MMA) | Imparts hardness and durability to the coating. | researchgate.netrsc.org |
| Ethyl Acrylate (EA) / Butyl Acrylate (BA) | Controls the flexibility and glass transition temperature of the polymer. | researchgate.net |
| 2-Methoxyethyl Acrylate (MEA) | Enhances the hydrophilicity and controls the erosion rate. | researchgate.net |
This table is based on information from multiple sources detailing the composition of zinc-based acrylate copolymers for marine applications.
Field tests have demonstrated the excellent antifouling performance of coatings based on zinc acrylate copolymers, effectively inhibiting the settlement of barnacles and other marine organisms for extended periods. researchgate.netrsc.org
Influence on Material Properties via Coordination (e.g., thermal stability, optical properties, electrical conductivity)
The coordination of zinc ions within a polymer matrix significantly influences the material's bulk properties. The nature of the coordination, whether as isolated ions, ionic clusters, or part of a more ordered network, can be tailored to enhance specific characteristics.
Thermal Stability:
The introduction of metal acrylates into a polymer chain can have a pronounced effect on its thermal stability. In the case of styrene (B11656) copolymers, the incorporation of zinc acrylate has been shown to increase the thermal stability of the resulting polymer. akjournals.com This enhancement is attributed to the ionic crosslinking provided by the zinc-carboxylate groups, which restricts the thermal motion of the polymer chains and increases the energy required for decomposition.
Thermogravimetric analysis (TGA) of zinc-containing copolymers generally shows a higher decomposition temperature compared to the neat polymer. The degree of stabilization is often dependent on the concentration of the metal acrylate in the copolymer. akjournals.com In contrast, other transition metal acrylates, such as those of cobalt, nickel, and copper, have been observed to decrease the thermal stability of styrene copolymers. akjournals.com
| Copolymer System | Effect of Metal Acrylate on Thermal Stability | Reference |
| Zinc Acrylate - Styrene | Increased thermal stability with increasing zinc content. | akjournals.com |
| Cobalt Acrylate - Styrene | Decreased thermal stability. | akjournals.com |
| Nickel Acrylate - Styrene | Decreased thermal stability. | akjournals.com |
| Copper Acrylate - Styrene | Decreased thermal stability. | akjournals.com |
This table summarizes the findings on the thermal behavior of various metal acrylate-styrene copolymers.
Optical Properties:
Polymers containing zinc, often in the form of zinc oxide (ZnO) nanoparticles, can exhibit unique optical properties. ZnO is known for its strong absorption in the UV region while maintaining transparency in the visible spectrum. nih.govnih.gov Incorporating zinc-containing moieties like this compound into a polymer can impart UV-blocking capabilities to the material.
The presence of zinc can also influence the refractive index of the polymer. Composites of poly(methyl methacrylate) (PMMA) with ZnO nanoparticles have shown a linear increase in refractive index with increasing ZnO content. mdpi.com While direct data for this compound is not available, it is plausible that its incorporation could similarly modify the refractive index of a polymer.
Furthermore, the coordination environment of the zinc ion can affect the photoluminescence properties of the material. ZnO nanoparticles are known to exhibit fluorescence, and capping these nanoparticles with polymers can alter the fluorescence intensity. mdpi.com The coordination of zinc within a polymer matrix could lead to the development of materials with tailored luminescent properties.
Electrical Conductivity:
The introduction of metal ions into a polymer matrix can also affect its electrical properties. While polymers are typically electrical insulators, the addition of conductive fillers or the creation of ionic pathways can increase their conductivity. In composites of poly(acrylic acid) and zinc diacetate, evidence of ionic conduction has been observed. researchgate.net
The dielectric properties of polymers can also be modified by the inclusion of zinc compounds. The addition of ZnO nanoparticles to polyacrylate has been shown to increase the dielectric constant of the composite material. francis-press.com This is attributed to the high dielectric constant of ZnO and the interfacial polarization that occurs at the polymer-filler interface. However, an increase in dielectric loss is also observed. francis-press.com The electrical conductivity of polyvinylchloride (PVC) composites has been shown to increase with the addition of zinc powder, with a significant increase observed at a critical concentration, known as the percolation threshold. researchgate.net
| Property | Influence of Zinc Compound | Polymer Matrix | Reference |
| Dielectric Constant | Increases with increasing ZnO content. | Polyacrylate | francis-press.com |
| Dielectric Loss | Increases with increasing ZnO content. | Polyacrylate | francis-press.com |
| Electrical Conductivity | Increases with increasing zinc powder content. | Polyvinylchloride | researchgate.net |
| Ionic Conduction | Observed in composites. | Poly(acrylic acid) | researchgate.net |
This table provides a summary of the influence of zinc compounds on the electrical properties of various polymers.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies
While traditional synthesis methods for zinc acrylate (B77674), such as the reaction between zinc oxide and acrylic acid, are well-established, future research is geared towards developing more efficient, sustainable, and controlled synthetic protocols.
Key areas of development include:
Simplified Processes: A novel two-step synthesis for zinc acrylate resin has been developed that significantly simplifies the manufacturing process, shortens production time, and reduces energy consumption. This method involves an initial polymerization to create a carboxyl-containing acrylic resin, followed by a high-speed dispersion reaction with zinc oxide at room temperature.
Monomer-First Synthesis: To achieve a higher grafting percentage of zinc onto acrylate copolymers, one promising strategy involves the initial preparation of a zinc acrylate monomer from zinc acetate (B1210297) or zinc benzoate (B1203000) and acrylic acid. This monomer is then copolymerized with other acrylic monomers.
Precursor Control for Nanocomposites: The synthesis of zinc oxide (ZnO) nanoparticles within materials like graphene oxide membranes can be controlled by using zinc acrylate in conjunction with zinc acetate as precursors. The order in which these precursors are added has been found to be critical in determining whether the ZnO nanoparticles successfully bind to the graphene oxide flakes. google.com
Advanced Characterization Techniques and In-Situ Studies
Understanding the dynamic processes of polymerization and material formation involving zinc acrylate is crucial for optimizing its performance. Future research will increasingly rely on advanced characterization techniques and in-situ studies to observe these processes in real-time.
Researchers have utilized a suite of techniques to study the in-situ polymerization of related zinc-containing monomers like zinc dimethacrylate (ZDMA) within polymer matrices, providing a blueprint for future studies on zinc acrylate. These methods allow for the real-time tracking of physical and chemical changes during the curing process. acs.org
Key Characterization Techniques:
Spectroscopy and Chromatography: Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), and Gel Permeation Chromatography (GPC) are essential for characterizing the structure, composition, and molecular weight of zinc acrylate copolymers. nih.gov
Thermal and Diffraction Analysis: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to investigate the thermal properties and crystalline structure of the materials as they form. acs.org
Microscopy: Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Polarization Microscopy (POM) provide visual evidence of the evolution of monomer particles and the morphology of the resulting composite material at the micro- and nano-scale. acs.orgguidechem.com
These in-situ studies have led to new mechanistic insights, such as the "solid bulk polymerization" theory proposed for ZDMA, where polymerization occurs within dispersed solid particles in a rubber matrix. acs.org Applying these real-time observational techniques to zinc acrylate systems will be vital for tailoring material microstructures and properties.
Expansion of Theoretical Models and Predictive Capabilities
To accelerate the discovery and design of new zinc acrylate-based materials, there is a growing need for robust theoretical models and predictive tools. Future research will focus on integrating computational methods with experimental data to predict material behavior and guide synthesis.
Modeling Complex Structures: Zinc acrylate is known to form complex multinuclear structures, including linear infinite chains, sheet-like arrangements, and macrocyclic complexes. guidechem.comgoogle.comspecialchem.com Understanding the relationship between the carboxylato ligand structure and the resulting molecular arrangement is fundamental for developing accurate theoretical models. guidechem.comspecialchem.com
Machine Learning and Neural Networks: The development of neural network potentials and other machine learning (ML) models represents a significant leap forward in predicting the properties of metal complexes. asada-ch.co.jp These models can outperform traditional semi-empirical methods in predicting energies and conformations. asada-ch.co.jp For zinc complexes, it has been shown that accurately modeling long-range interactions is crucial for predictive accuracy. asada-ch.co.jp
Hybrid Theoretical-ML Frameworks: Combining established theories, such as the Flory-Huggins theory for polymer solutions, with machine learning can create powerful hybrid models. These "theory-informed" models can improve predictions, require less experimental data for training, and provide greater physical interpretability, helping to identify anomalous behavior or new correlations. hte-company.com
Such predictive capabilities will enable researchers to screen potential formulations and molecular architectures computationally before undertaking expensive and time-consuming laboratory work.
Exploration of New Catalytic Transformations
While extensively used as a monomer and cross-linking agent, the role of hydroxy(prop-2-enoato-O)zinc as a catalyst is a nascent but promising field of inquiry. The zinc ions within the compound possess Lewis acidic properties that could be harnessed for various chemical transformations.
Initial findings suggest that zinc acrylate can act as a catalyst in polymerization reactions. The proposed mechanism involves the coordination of zinc ions with monomer molecules, which initiates and accelerates the formation of polymer chains. Furthermore, various zinc compounds, including zinc acrylate, have been explored as catalysts for transesterification reactions, a critical process in the production of other acrylate esters.
Future research should aim to:
Systematically investigate the catalytic activity of zinc acrylate in a broader range of organic reactions.
Elucidate the precise mechanisms of catalysis through kinetic and spectroscopic studies.
Develop novel catalytic systems where zinc acrylate is a key component, potentially immobilized on a support for enhanced stability and reusability.
Exploring these catalytic avenues could unlock entirely new applications for zinc acrylate beyond its current use in materials science.
Design of Next-Generation Materials
The unique properties of zinc acrylate make it a valuable building block for a wide array of advanced materials. Future research will continue to exploit its functionality to design materials with tailored properties for specific high-performance applications.
Q & A
What are the optimal synthetic routes for Hydroxy(prop-2-enoato-O)zinc, and how do reaction parameters influence its crystallinity?
Level: Basic
Methodological Answer:
this compound can be synthesized via aqueous or non-aqueous methods. Aqueous routes often involve zinc salts (e.g., ZnSO₄) reacting with prop-2-enoic acid derivatives under controlled pH (6–8) to prevent hydrolysis of zinc ions . Microwave-assisted synthesis (e.g., 15 min at 80°C) is effective for producing nanoscale structures, where reagent concentration and heating rate critically affect crystallinity and morphology . Non-aqueous methods, using organic solvents like ethanol, may yield higher purity by minimizing side reactions. Post-synthetic annealing (150–200°C) can further enhance crystallinity, as observed in analogous zinc hydroxy sulfate systems .
Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Level: Basic
Methodological Answer:
- X-ray Diffraction (XRD): Essential for determining crystal structure and phase purity. Refinement using SHELXL (via SHELX suite) enables precise modeling of hydrogen bonding and metal-ligand coordination .
- FTIR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acrylate ligand and Zn–O vibrations at 400–600 cm⁻¹).
- Thermogravimetric Analysis (TGA): Assesses thermal stability; decomposition above 200°C suggests ligand dissociation .
- Solid-State NMR: Resolves local coordination environments, particularly for hydroxyl and acrylate moieties .
How do hydrogen bonding networks influence the supramolecular assembly of this compound?
Level: Advanced
Methodological Answer:
Graph set analysis (as per Etter’s formalism) reveals hydrogen bonding patterns (e.g., D(2) motifs between hydroxyl and acrylate groups) that stabilize layered or helical structures . Computational tools like CrystalExplorer can model these interactions, but experimental validation via single-crystal XRD is critical. Discrepancies between predicted and observed networks often arise from solvent inclusion or dynamic disorder, requiring refinement with anisotropic displacement parameters .
How should researchers resolve contradictions between spectroscopic data and computational models for this compound?
Level: Advanced
Methodological Answer:
Contradictions may stem from:
- Dynamic Effects: Solution-state NMR or temperature-dependent XRD can capture conformational flexibility missed in static models.
- Impurity Phases: Pair Rietveld refinement (for XRD) with elemental analysis to rule out impurities .
- Methodological Cross-Validation: Compare DFT-predicted IR spectra with experimental data, adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) to match observed peaks .
What experimental frameworks are suitable for studying this compound’s interactions with biomolecules?
Level: Advanced
Methodological Answer:
Use the PICO framework to structure studies:
- Population: Target biomolecules (e.g., proteins with carboxylate-binding sites).
- Intervention: Exposure to this compound under physiological pH (7.4).
- Comparison: Control with free Zn²⁺ or other zinc complexes (e.g., zinc glycinate ).
- Outcome: Quantify binding constants via isothermal titration calorimetry (ITC) or fluorescence quenching .
How can computational modeling predict the reactivity of this compound in catalytic applications?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., using Gaussian or ORCA) model ligand exchange kinetics and redox potentials. Key parameters include:
- Charge Distribution: Natural Bond Orbital (NBO) analysis to identify nucleophilic/electrophilic sites.
- Reaction Pathways: Transition state optimization for acrylate ligand dissociation or hydroxyl group protonation . Validate with in situ Raman spectroscopy during catalytic cycles.
What strategies ensure high purity of this compound for reproducibility in pharmacological studies?
Level: Basic
Methodological Answer:
- Recrystallization: Use mixed solvents (e.g., water/ethanol) to remove unreacted prop-2-enoic acid.
- Elemental Analysis: Confirm Zn content via ICP-MS (target: ~32% Zn by mass for C₃H₄O₃Zn).
- Chromatography: HPLC with UV detection (λ = 210 nm) identifies organic impurities .
How do environmental factors (pH, humidity) affect the stability of this compound in long-term storage?
Level: Advanced
Methodological Answer:
- pH Stability: Hydrolysis occurs below pH 5 (releasing Zn²⁺) or above pH 9 (forming Zn(OH)₂). Monitor via pH-stat experiments .
- Humidity Control: Store in desiccators with silica gel; TGA-MS detects hydrate formation under high humidity.
- Accelerated Aging Studies: Expose samples to 40°C/75% RH for 30 days and compare XRD patterns pre/post aging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
